molecular formula C7H3I2NaO3 B8094366 3,5-Diiodo-4-hydroxybenzoic acid sodium salt

3,5-Diiodo-4-hydroxybenzoic acid sodium salt

Cat. No.: B8094366
M. Wt: 411.90 g/mol
InChI Key: ZKPHYDZBGCNXNL-UHFFFAOYSA-M
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Description

3,5-Diiodo-4-hydroxybenzoic acid sodium salt is a halogenated benzoic acid derivative. This compound is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of iodine atoms in its structure contributes to its distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-hydroxybenzoic acid sodium salt typically involves the iodination of 4-hydroxybenzoic acid. The process can be summarized as follows:

    Iodination Reaction: 4-hydroxybenzoic acid is treated with iodine and an oxidizing agent, such as potassium iodate, in an acidic medium. This reaction introduces iodine atoms at the 3 and 5 positions of the benzene ring.

    Neutralization: The resulting 3,5-diiodo-4-hydroxybenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-hydroxybenzoic acid sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate esterification reactions.

Major Products

    Substituted Derivatives: Products with different functional groups replacing the iodine atoms.

    Oxidized or Reduced Forms: Derivatives with altered oxidation states of the hydroxyl group.

    Esters: Esterified forms of the compound with various alcohols.

Scientific Research Applications

3,5-Diiodo-4-hydroxybenzoic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-hydroxybenzoic acid sodium salt involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3,5-Diiodo-4-hydroxybenzoic acid sodium salt can be compared with other halogenated benzoic acids:

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in various research contexts.

Properties

IUPAC Name

sodium;4-hydroxy-3,5-diiodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O3.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,10H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPHYDZBGCNXNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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